Regioisomeric Differentiation: Meta-Benzimidazole-Phenyl vs. Ortho-Benzimidazole-Phenyl Substitution Controls Target Class (Bromodomain vs. Kinase)
The target compound possesses a 3-(1H-benzo[d]imidazol-2-yl)phenyl (meta-substituted) core, whereas the closest commercially catalogued analog, CAS 933201-84-4, bears a 2-(1H-benzo[d]imidazol-2-yl)phenyl (ortho-substituted) core. This single regioisomeric shift redirects the biological target profile from bromodomain modulation (p300/CBP, as claimed in Cellcentric patent EP3286183B1 for the meta series) to FLT3 kinase inhibition (as experimentally characterized for the ortho analog) [1]. The ortho analog was developed through conformational restriction of a type II FMS inhibitor and is documented as a selective FLT3 inhibitor for AML research . No FLT3 inhibitory activity has been reported for the meta-substituted compound. This regioisomerism-induced target class switch demonstrates that phenyl linker geometry is a critical determinant of target engagement, making CAS 946286-57-3 functionally non-interchangeable with its ortho isomer despite identical molecular formula (C18H14N4O2) and molecular weight (318.34 g/mol) .
| Evidence Dimension | Target engagement profile determined by phenyl substitution geometry (meta vs. ortho benzimidazole attachment) |
|---|---|
| Target Compound Data | Meta-substituted (3-(benzimidazol-2-yl)phenyl): p300/CBP bromodomain modulator (claimed in EP3286183B1; specific Kd/IC50 data for this compound not publicly disclosed) |
| Comparator Or Baseline | Ortho-substituted analog CAS 933201-84-4 (2-(benzimidazol-2-yl)phenyl): Selective FLT3 kinase inhibitor; developed via conformational restriction of a type II FMS inhibitor scaffold |
| Quantified Difference | Qualitative target class switch: bromodomain (epigenetic reader) vs. kinase (signal transduction). Molecular formula and molecular weight identical (C18H14N4O2, 318.34 Da). |
| Conditions | Target annotation based on patent claims (EP3286183B1, Cellcentric Ltd.) for the meta series vs. published inhibitor characterization for the ortho analog. No head-to-head biochemical panel comparison data available in public domain. |
Why This Matters
For researchers procuring a benzimidazole-isoxazole tool compound, selecting the incorrect regioisomer (ortho vs. meta) will direct biological interrogation toward an entirely different target class (kinase vs. bromodomain), potentially invalidating epigenetic mechanism-of-action studies.
- [1] Pegg NA, Taddei DMA, Onions ST, Tse ESY, Brown RJ, Mycock DK, Cousin D, Patel A. Isoxazolyl substituted benzimidazoles. Patent EP3286183B1 (WO2016170324A1). Priority date: 2015-04-20. Claims activity in modulating p300 and/or CBP for compounds with general formula (I) encompassing meta-substituted benzimidazolyl-phenyl isoxazoles. View Source
